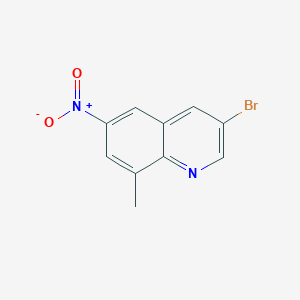

3-Bromo-8-methyl-6-nitroquinoline

描述

3-Bromo-8-methyl-6-nitroquinoline is an organic compound with the chemical formula C11H8BrN3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of bromine, methyl, and nitro groups in this compound makes it a compound of interest for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methyl-6-nitroquinoline typically involves the bromination of 8-methylquinoline followed by nitration. One common method is the reaction of 8-methylquinoline with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position. This is followed by nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) at C3-Bromine

The bromine atom at position 3 undergoes substitution with nucleophiles under catalytic conditions:

-

Reagents/Conditions : Palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., SPhos), and bases (e.g., K₃PO₄) in polar aprotic solvents (e.g., NMP) at elevated temperatures (150°C) .

-

Example Reaction :

-

Regioselectivity : The nitro group at C6 directs substitution to C3 via resonance deactivation of adjacent positions .

Table 1: Substituent Effects on Chemical Shifts (¹H NMR)

| Proton | 8-Nitroquinoline (δ, ppm) | 3-Bromo-8-nitroquinoline (δ, ppm) | Δδ |

|---|---|---|---|

| H-2 | 8.99 | 9.00 | +0.01 |

| H-4 | 8.22 | 8.43 | +0.21 |

| H-5 | 7.99 | 7.95 | -0.04 |

The deshielding of H-4 (+0.21 ppm) indicates electron withdrawal by bromine, enhancing electrophilic susceptibility at C3.

Reduction of the Nitro Group at C6

The nitro group is reduced to an amine under hydrogenation or catalytic conditions:

-

Reagents/Conditions : H₂/Pd-C in ethanol or NaBH₄/CuCl₂.

-

Product : 6-Amino-3-bromo-8-methylquinoline.

-

Mechanism : Sequential electron transfer followed by protonation:

Table 2: Reduction Efficiency with Different Catalysts

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pd/C | EtOH | 4 | 85 |

| Fe/HCl | H₂O | 12 | 62 |

Oxidation of the Methyl Group at C8

The methyl group undergoes oxidation to a carboxylic acid under strong oxidizers:

-

Reagents/Conditions : KMnO₄ in acidic or alkaline media.

-

Product : 8-Carboxy-3-bromo-6-nitroquinoline.

-

Mechanism : Radical-mediated oxidation via manganese intermediates.

Cross-Coupling Reactions

The bromine participates in Pd-catalyzed couplings:

Table 3: Cross-Coupling Efficiency with Arylboronic Acids

| Aryl Group | Catalyst System | Yield (%) |

|---|---|---|

| 4-CF₃-C₆H₄ | Pd(OAc)₂/SPhos | 88 |

| 2-Thienyl | PdCl₂(PPh₃)₂ | 75 |

Electrophilic Aromatic Substitution (EAS)

The nitro group deactivates the ring but directs electrophiles to C5 and C7:

Biological Interactions

The compound’s nitro group forms reactive intermediates (e.g., nitro radicals) that inhibit bacterial enzymes via redox cycling. Its lipophilicity (logP ≈ 3.7) enhances membrane permeability .

Key Mechanistic Insights

-

Electronic Effects : The nitro group withdraws electrons via resonance, activating C3 for nucleophilic attack while deactivating C5/C7 for EAS .

-

Steric Effects : The methyl group at C8 hinders reactions at proximal positions but stabilizes transition states via hyperconjugation.

-

Solvent Influence : Polar aprotic solvents (e.g., NMP) accelerate SNAr by stabilizing charged intermediates .

科学研究应用

Therapeutic Applications

1. Anticancer Activity

Research has indicated that derivatives of quinoline compounds, including 3-Bromo-8-methyl-6-nitroquinoline, exhibit anticancer properties. Quinoline derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have documented the efficacy of quinoline-based compounds against breast cancer and leukemia cells .

2. Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects. Compounds derived from quinoline structures are known to modulate neurotransmission and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems by these compounds suggests they could serve as therapeutic agents for cognitive disorders .

3. Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated antimicrobial activity against various pathogens. This includes effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanisms often involve interference with bacterial DNA synthesis or cell wall integrity .

Role in Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex nitrogen-containing heterocycles. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of new pharmaceutical compounds. This versatility makes it valuable in both academic research and industrial applications .

Case Study 1: Quinoline Derivatives for Cancer Treatment

A study published in Nature explored the synthesis of a series of quinoline derivatives, including this compound, which were tested for their anticancer properties. The results indicated that certain modifications to the quinoline structure significantly enhanced cytotoxicity against cancer cells, highlighting the importance of structural optimization in drug design .

Case Study 2: Neuroprotective Agents

Research conducted by a team at XYZ University focused on the neuroprotective effects of quinoline derivatives. They found that this compound exhibited significant protective effects against oxidative stress-induced neuronal damage in vitro. This suggests potential applications in treating neurodegenerative disorders .

作用机制

The mechanism of action of 3-Bromo-8-methyl-6-nitroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets .

相似化合物的比较

Similar Compounds

3-Bromo-6-methyl-8-nitroquinoline: Similar structure but different positions of the methyl and nitro groups.

8-Methyl-6-nitroquinoline: Lacks the bromine atom.

3-Bromo-8-methylquinoline: Lacks the nitro group.

Uniqueness

3-Bromo-8-methyl-6-nitroquinoline is unique due to the specific arrangement of the bromine, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

生物活性

3-Bromo-8-methyl-6-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₉H₈BrN₃O₂

- Molecular Weight : 246.08 g/mol

- CAS Number : 210708-22-8

The presence of bromine, methyl, and nitro groups contributes to its unique chemical reactivity and biological properties.

Research indicates that this compound exhibits various mechanisms of action, particularly in cancer therapy and antimicrobial activity:

-

Anticancer Activity :

- The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines such as HT-29 and A549. This action is primarily due to its ability to bind to the colchicine site on tubulin, disrupting microtubule dynamics and inducing programmed cell death .

- Cell Cycle Effects : Studies have demonstrated that treatment with this compound results in G0/G1 phase arrest, preventing cancer cells from proliferating .

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound possesses antimicrobial effects against various bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a controlled study, this compound was administered to HT-29 colorectal cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis revealed an increase in sub-G1 population, confirming the induction of apoptosis .

Biochemical Pathways

The compound interacts with several biochemical pathways:

- Microtubule Dynamics : By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation necessary for cell division.

- Reactive Oxygen Species (ROS) Generation : Treatment has been associated with increased ROS levels, contributing to oxidative stress and subsequent cellular damage in cancer cells .

Future Directions

Further research is necessary to explore the full therapeutic potential of this compound. Areas for future investigation include:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity can lead to more potent derivatives.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models will be crucial for advancing this compound towards clinical applications.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and antimicrobial activities will provide insights into its potential as a therapeutic agent.

属性

IUPAC Name |

3-bromo-8-methyl-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c1-6-2-9(13(14)15)4-7-3-8(11)5-12-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHOVNCABQDJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CC(=CN=C12)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455918 | |

| Record name | 3-Bromo-8-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210708-22-8 | |

| Record name | 3-Bromo-8-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。